2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with an acid anhydride in the presence of a base, followed by oxidation and acid hydrolysis . The detailed steps are as follows:
Acylation: 1H-pyrrolo[2,3-b]pyridine reacts with an acid anhydride to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent.
Hydrolysis: The oxidized product undergoes acid hydrolysis to yield this compound.
Chemical Reactions Analysis
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized under specific conditions to form different products.
Reduction: It can be reduced to form derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tumor, anti-inflammatory, and antibacterial properties.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . The compound binds to the FGFR, blocking its activity and thereby inhibiting tumor cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Thieno[3,2-b]pyridine-2-sulfonic acid: This compound shares structural similarities and is used in various chemical and biological applications.
2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl acetic acids: These compounds are synthesized from 2-aminopyridines and have applications in chemical research.
The uniqueness of this compound lies in its specific structural features and its potent activity against FGFR, making it a valuable compound in cancer research .
Properties
CAS No. |
727357-57-5 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8(9(13)14)5-4-11-6-2-1-3-10-7(5)6/h1-4,11H,(H,13,14) |
InChI Key |
KZECFOSVDBEZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)C(=O)C(=O)O)N=C1 |
Origin of Product |
United States |
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